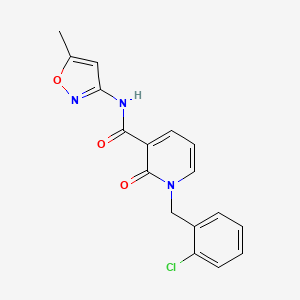

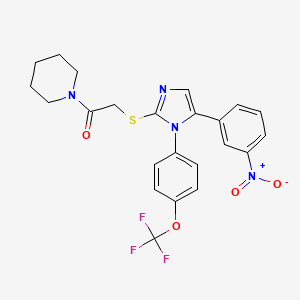

![molecular formula C9H8N2O2 B2697717 1-甲基-1H-吡咯并[2,3-c]吡啶-3-甲酸 CAS No. 1394175-19-9](/img/structure/B2697717.png)

1-甲基-1H-吡咯并[2,3-c]吡啶-3-甲酸

描述

1-Methyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H8N2 . It is a black liquid and has a CAS number of 860297-49-0 .

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrrolo[2,3-c]pyridine is represented by the linear formula C8H8N2 . The exact structure would involve the arrangement of these atoms in the pyrrolopyridine ring system with a methyl group attached.Physical And Chemical Properties Analysis

1-Methyl-1H-pyrrolo[2,3-c]pyridine is a black liquid . and should be stored at temperatures between 0-8°C .科学研究应用

晶体工程和超分子合成子

1-甲基-1H-吡咯并[2,3-c]吡啶-3-羧酸及其衍生物在晶体工程中得到应用,其中它们的结构特征(例如超分子合成子)对于设计新材料至关重要。以特定氢键模式为特征的羧酸-吡啶超分子合成子的重复影响了相关化合物的晶体结构中的自组装。这种理解有助于预测和控制分子组成部分组装成所需的晶体结构,这对于开发具有特定性质的药物和材料至关重要(Peddy Vishweshwar, A. Nangia, V. Lynch, 2002)。

合成和结构分析

该化合物及其类似物也参与合成化学,其中研究它们的结构和反应性以开发新的化学实体。例如,分析吡啶和吡嗪羧酸形成特定晶体结构的能力,这可以用于合成具有潜在生物活性的新型化合物。此类研究提供了相互作用和反应性的分子基础的见解,这对于发现和开发新药至关重要(R. Ramasubramanian et al., 2007)。

抗菌活性

对萘啶酸的吡咯并吡啶类似物的研究证明了这些化合物的潜在抗菌活性。通过修饰吡咯并吡啶核心,研究人员旨在开发新的抗生素,以解决日益严重的抗生素耐药性问题。这些类似物的合成及其初步生物学测试突出了1-甲基-1H-吡咯并[2,3-c]吡啶-3-羧酸衍生物在寻找新的抗菌剂中的重要性(E. Toja et al., 1986)。

有机催化和化学转化

该分子的衍生物已在有机催化中得到探索,在化学转化中显示出高区域选择性和对映选择性。此应用在合成手性化合物中尤为重要,手性化合物在药物中很重要。使用源自1-甲基-1H-吡咯并[2,3-c]吡啶-3-羧酸的催化剂控制化学反应的立体化学的能力为高精度合成复杂有机分子开辟了新途径(R. Chowdhury, S. Ghosh, 2009)。

安全和危害

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

未来方向

The future directions of research on 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and its derivatives could involve further exploration of their biological activity, particularly their potential as inhibitors of the FGFR signaling pathway . This could have implications for the development of new therapeutic strategies for various types of tumors .

作用机制

Target of Action

The primary target of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .

Mode of Action

1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death .

Biochemical Pathways

The FGFR signaling pathway is the primary biochemical pathway affected by 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action on this pathway can result in the inhibition of these processes, particularly in the context of tumor growth .

Pharmacokinetics

The pharmacokinetics of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid The compound’s low molecular weight suggests that it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The molecular and cellular effects of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid ’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .

属性

IUPAC Name |

1-methylpyrrolo[2,3-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-2-3-10-4-8(6)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAWBUYYYAJMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

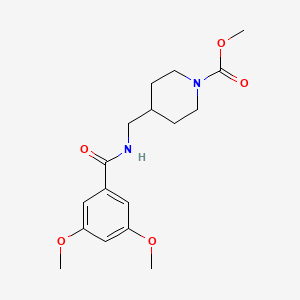

![N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide](/img/structure/B2697635.png)

![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2697637.png)

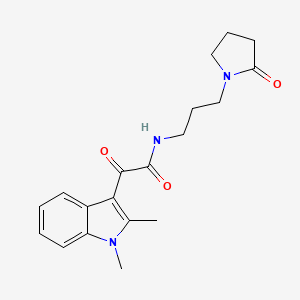

![ethyl 2-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2697639.png)

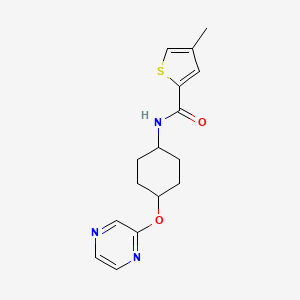

![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2697642.png)

![3-[3-[(4-Cyano-2-fluorophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2697643.png)

![N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]butanamide](/img/structure/B2697648.png)

![1-(2-fluorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697657.png)